Product packaging for 3-(3,4-Dimethoxyphenyl)quinolizidine(Cat. No.:CAS No. 63716-68-7)

3-(3,4-Dimethoxyphenyl)quinolizidine

Cat. No.: B13940281
CAS No.: 63716-68-7
M. Wt: 275.4 g/mol
InChI Key: WWZYSFVVLXIGSX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)quinolizidine is a synthetic derivative based on the quinolizidine alkaloid scaffold, a class of nitrogen-containing heterocyclic compounds predominantly found in plants of the Fabaceae family . As a specialized metabolite, this compound is of significant interest in medicinal chemistry and pharmacological research due to the broad spectrum of biological activities exhibited by its parent structural class. Quinolizidine alkaloids have been reported to possess notable bioactivities, including cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, antimalarial, and antiacetylcholinesterase properties . The quinolizidine core, a 1-azabicyclo[4.4.0]decane moiety, is biosynthesized from the amino acid L-lysine . The specific substitution with a 3,4-dimethoxyphenyl group in this compound is designed to explore structure-activity relationships, potentially modulating its physicochemical properties and interaction with biological targets. Researchers are investigating such derivatives for their putative drug-likeness and potential as bioactive scaffolds for pharmacological and agrochemical applications . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO2 B13940281 3-(3,4-Dimethoxyphenyl)quinolizidine CAS No. 63716-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63716-68-7

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C17H25NO2/c1-19-16-9-7-13(11-17(16)20-2)14-6-8-15-5-3-4-10-18(15)12-14/h7,9,11,14-15H,3-6,8,10,12H2,1-2H3

InChI Key

WWZYSFVVLXIGSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC3CCCCN3C2)OC

Origin of Product

United States

Strategic Methodologies for the Synthesis of 3 3,4 Dimethoxyphenyl Quinolizidine and Its Structural Analogs

Foundational Retrosynthetic Deconstruction of the 3-(3,4-Dimethoxyphenyl)quinolizidine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.comhilarispublisher.com The retrosynthetic deconstruction of this compound reveals several plausible synthetic pathways.

A primary disconnection can be made at the C-N bonds within the quinolizidine (B1214090) ring system, suggesting a cyclization approach. A logical retrosynthetic pathway for this compound (I) involves a double intramolecular cyclization of a suitable acyclic precursor. One of the most common and effective strategies for the formation of such bicyclic systems is the sequential or tandem cyclization of an amino-dicarbonyl or a related species.

A key disconnection points towards a piperidine (B6355638) ring precursor, which can be further deconstructed. This leads to two main fragments: a piperidine derivative and a side chain that can be annulated to form the second ring. A plausible retrosynthesis is depicted in the following scheme:

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic scheme for this compound. This is a placeholder image.A potential retrosynthetic pathway for this compound (I) involves disconnection of the quinolizidine core to a key piperidine intermediate (II). This intermediate can be envisioned to arise from the cyclization of an acyclic amino-aldehyde or a related precursor (III), which in turn could be assembled from simpler starting materials such as 3,4-dimethoxyphenylacetaldehyde (IV) and a suitable nitrogen-containing fragment.

This analysis highlights the importance of constructing a substituted piperidine ring as a key strategic element in the total synthesis of the target molecule.

Classical and Modern Synthetic Approaches to Quinolizidine Ring Systems

The synthesis of the quinolizidine core has been a subject of extensive research, leading to the development of numerous classical and modern synthetic methodologies.

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.orgebrary.net It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. thermofisher.com While the classical Pictet-Spengler reaction leads to tetrahydroisoquinolines, modifications and extensions of this reaction can be employed to construct the quinolizidine skeleton.

A plausible approach to this compound would involve a Pictet-Spengler-type cyclization of a precursor containing the 3,4-dimethoxyphenyl moiety. For instance, the synthesis of the related alkaloid (+)-crispine A utilizes (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate in a Pictet-Spengler bis-cyclization reaction. researchgate.net This highlights the feasibility of employing precursors with the 3,4-dimethoxyphenyl group in such cyclizations.

A hypothetical Pictet-Spengler approach to a key intermediate for this compound is outlined below:

Scheme 2: Hypothetical Pictet-Spengler Approach

Hypothetical Pictet-Spengler reaction. This is a placeholder image.A proposed Pictet-Spengler-type reaction for the synthesis of a key intermediate towards this compound. A suitably substituted β-phenylethylamine derivative undergoes condensation with an aldehyde followed by intramolecular cyclization.

EntryAmine PrecursorAldehyde/KetoneAcid CatalystSolventTemperature (°C)Yield (%)
12-(3,4-Dimethoxyphenyl)ethanamineGlutaraldehydeTFACH2Cl22565
2Homoveratrylamine5-oxopentanalHClToluene11072
32-(3,4-Dimethoxyphenyl)ethanamine1,5-pentanedialp-TSABenzene8068

This is a hypothetical data table based on typical conditions for Pictet-Spengler reactions.

Pericyclic reactions, which proceed through a concerted cyclic transition state, offer a powerful and stereocontrolled method for the construction of cyclic systems. meta-synthesis.comorganicchemistrydata.org Cycloaddition reactions, a subclass of pericyclic reactions, are particularly useful for the synthesis of the quinolizidine skeleton. researchgate.net

One such approach is the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of a suitably functionalized diene and dienophile. Another powerful method is the 1,3-dipolar cycloaddition of a nitrone with an alkene, which can be applied to the synthesis of polyhydroxylated quinolizidine derivatives. rsc.org

A potential cycloaddition strategy for the synthesis of a precursor to this compound could involve the reaction of an N-alkenyl piperidine derivative.

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. baranlab.org Several cascade reactions have been developed for the synthesis of quinolizidine alkaloids. These often involve a sequence of reactions such as Michael additions, cyclizations, and rearrangements.

For example, a double asymmetric intramolecular aza-Michael reaction has been utilized as a convenient strategy for the synthesis of quinolizidine alkaloids. rsc.org Another approach involves a gold-catalyzed double cyclization cascade. researchgate.net Aza-Prins cyclizations in a cascade process have also been shown to be effective for accessing the quinolizidine core. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, also provide an efficient route to complex heterocyclic systems.

Asymmetric Synthesis of Chiral Quinolizidine Derivatives

The development of asymmetric methods for the synthesis of quinolizidine alkaloids is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

A common strategy for asymmetric synthesis involves the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed.

In the context of quinolizidine synthesis, chiral auxiliaries can be used to direct the stereoselective formation of the piperidine ring or the annulation of the second ring. For instance, cyclohexyl-based chiral auxiliaries have been shown to be effective in affording high diastereofacial selectivity in carbon-carbon bond-forming reactions. sigmaaldrich.com The use of chiral N-sulfinyl δ-amino β-ketoesters has been employed in the enantioselective synthesis of the quinolizidine alkaloid (-)-epimyrtine. nih.gov

An example of a chiral auxiliary-controlled reaction that could be adapted for the synthesis of an enantiomerically enriched precursor to this compound is the diastereoselective alkylation of a chiral piperidine derivative.

EntryChiral AuxiliaryElectrophileBaseSolventDiastereomeric Excess (%)
1(R)-(-)-2-Phenylglycinol3,4-Dimethoxybenzyl bromideLDATHF>95
2(S)-(-)-1-Phenylethylamine1-(Bromomethyl)-3,4-dimethoxybenzenen-BuLiToluene92
3Evans Auxiliary (Oxazolidinone)3,4-Dimethoxybenzyl triflateNaHMDSDME98

This is a hypothetical data table illustrating the application of chiral auxiliaries in asymmetric synthesis.

Ligand-controlled enantioselective synthesis represents another powerful approach. In this strategy, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

The development of asymmetric catalytic methods has revolutionized the synthesis of chiral molecules, including quinolizidine alkaloids. These strategies employ small organic molecules (organocatalysts) or metal complexes to induce enantioselectivity, offering powerful alternatives to traditional chiral pool synthesis.

Organocatalysis has emerged as a particularly effective tool. One notable approach involves a stereodivergent organocatalytic one-pot sequence that yields optically active quinolizidine derivatives. This method utilizes a pyrrolidine-catalyzed enantioselective conjugate addition of an electron-deficient amide α-carbon to an α,β-unsaturated aldehyde. This is followed by a spontaneous hemiaminal formation and an acid-catalyzed N-acyliminium ion cyclization to construct the quinolizidine framework. A key advantage of this methodology is the ability to control the stereochemistry at the bridgehead carbon by simply adjusting the reaction conditions, providing access to different epimers through kinetic, thermodynamic, or chelation control.

Another powerful organocatalytic strategy is the asymmetric intramolecular aza-Michael addition. This reaction has been successfully applied in the total synthesis of the biphenylquinolizidine alkaloid lasubine I. By using an organocatalyst, the cyclization proceeds with high stereocontrol, establishing the chiral centers of the quinolizidine core efficiently.

Metal-catalyzed transformations offer complementary and highly efficient routes. For instance, a copper(I)-catalyzed asymmetric intramolecular aza-Michael reaction is a key step in the synthesis of biphenylquinolizidine alkaloids like 4″-O-demethyllythridine. This reaction effectively builds the chiral 4-arylquinolizidine unit. Similarly, silver(I) salts have been shown to catalyze the cyclization of pyridine-ynones to form quinolizinone intermediates. acs.org These intermediates can then be further transformed, for example through dearomatization, into quinolizidine alkaloids such as (±)-lasubine II in a concise five-step synthesis. acs.org

The following table summarizes key catalytic asymmetric transformations used in quinolizidine synthesis.

Catalyst TypeCatalyst/Ligand ExampleKey TransformationTarget/IntermediateReference
OrganocatalystPyrrolidine derivativesConjugate Addition / N-acyliminium Ion CyclizationOptically Active Quinolizidine DerivativesN/A
OrganocatalystCinchona Alkaloid DerivativesIntramolecular aza-Michael Addition(-)-Lasubine I researchgate.net
Metal CatalystCopper(I) ComplexIntramolecular aza-Michael ReactionChiral 4-Arylquinolizidine UnitN/A
Metal CatalystSilver(I) SaltCyclization of Pyridine-ynones / Dearomatization(±)-Lasubine II acs.org

Chemoenzymatic and Biocatalytic Routes to Quinolizidine Structures

Nature's approach to synthesizing quinolizidine alkaloids (QAs) provides a blueprint for developing efficient and highly selective biocatalytic and chemoenzymatic routes. These methods leverage the power of enzymes to perform complex chemical transformations with remarkable precision, often under mild, environmentally friendly conditions.

The biosynthesis of all quinolizidine alkaloids begins with the amino acid L-lysine. nih.govfrontiersin.orgfrontiersin.org The key enzymatic steps are:

Decarboxylation: The enzyme lysine (B10760008) decarboxylase (LDC) converts L-lysine into cadaverine (B124047). frontiersin.orgnih.gov This is the foundational step of the pathway.

Oxidative Deamination: A copper amine oxidase (CAO) is believed to catalyze the oxidative deamination of cadaverine to 5-aminopentanal (B1222117). nih.govmdpi.com

Cyclization: 5-aminopentanal spontaneously cyclizes to form the Δ¹-piperideine Schiff base, a critical intermediate. nih.govrsc.org

From Δ¹-piperideine, a series of proposed enzyme-mediated steps, including dimerization and further cyclizations, leads to the tetracyclic quinolizidine core. rsc.orgrsc.org These core structures are then further modified by tailoring enzymes like acyltransferases (e.g., HMT/HLT) through reactions such as oxygenation, dehydrogenation, or esterification to produce the vast diversity of naturally occurring QAs. frontiersin.orgnih.gov The entire biosynthetic process occurs predominantly in the chloroplasts of plant leaves. researchgate.netnih.gov

The integration of biocatalysis with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful hybrid approach. nih.gov This strategy can involve:

Biocatalytic preparation of chiral building blocks: Enzymes like lipases, esterases, or transaminases are used to create enantiomerically pure starting materials or key intermediates that are then elaborated into the final quinolizidine structure using chemical methods. researchgate.netnih.gov

Enzymatic resolution of racemic mixtures: A racemic mixture of a synthetic intermediate can be subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

For example, a chemoenzymatic strategy has been employed for the synthesis of quinolizidine alkaloids like myrtine, lasubine I, and lasubine II. researchgate.net The process can start with the asymmetric synthesis of a key intermediate, such as pelletierine, using organocatalysis. This chiral building block is then converted into the target alkaloids through subsequent chemical steps, demonstrating a seamless combination of catalytic methods. researchgate.net

Total Synthesis Strategies for Complex Natural Products Incorporating the Quinolizidine Framework

The total synthesis of natural products containing the quinolizidine framework serves as a platform for developing and validating new synthetic methodologies. These intricate molecular architectures present significant synthetic challenges, demanding high levels of stereo- and regiocontrol. The successful synthesis of these molecules not only confirms their proposed structures but also provides access to analogs for further study.

Several notable total syntheses of quinolizidine alkaloids have been accomplished, showcasing a variety of strategic approaches:

(-)-Lasubine II: The synthesis of this Lythraceae alkaloid has been achieved through multiple routes. One strategy employs the conjugate addition of a chiral amino ester to an acetylenic sulfone, followed by an LDA-promoted intramolecular acylation to form a key enaminone intermediate. nih.gov This intermediate is then converted to (-)-lasubine II via stereoselective reduction and desulfonylation. nih.govacs.org Another efficient approach involves a silver(I)-catalyzed cyclization to form a quinolizinone, which is then subjected to a novel dearomatization strategy, completing the synthesis in just five steps. acs.org

(±)-Myrtine: A synthesis of (±)-myrtine utilizes a similar strategy based on the conjugate addition of methyl (±)-(2-piperidyl)acetate to 1-(p-toluenesulfonyl)propyne, followed by intramolecular acylation. nih.gov An asymmetric synthesis of (+)-myrtine has also been developed using a catalytic enantioselective conjugate addition reaction as the key step to establish the initial chirality. nih.gov

(-)-Lasubine I: The asymmetric total synthesis of (-)-lasubine I has been accomplished featuring an organocatalyzed asymmetric intramolecular aza-Michael addition as the key stereochemistry-defining step. researchgate.netlookchem.com

(±)-Quinolizidine 195C: The first stereoselective total synthesis of the proposed structure of this alkaloid, isolated from the Madagascan frog Mantella betsileo, started from a thio-substituted 4-quinolizidinone. nih.govmdpi.com Key steps included alkylation followed by reaction with methylmagnesium bromide and subsequent reduction. mdpi.com However, the spectral data of the synthetic compound did not match the natural product, indicating that the true structure of quinolizidine 195C remains to be confirmed. nih.govmdpi.com

The table below highlights some of the key reactions used in the total synthesis of these complex natural products.

Target AlkaloidKey Synthetic Strategy / ReactionReference
(-)-Lasubine IIConjugate Addition / Intramolecular Acylation nih.govacs.org
(±)-Lasubine IISilver(I)-Catalyzed Cyclization / Dearomatization acs.org
(±)-MyrtineConjugate Addition / Intramolecular Acylation nih.gov
(-)-Lasubine IOrganocatalyzed Intramolecular aza-Michael Addition researchgate.netlookchem.com
(±)-Quinolizidine 195CIntramolecular aza-Michael Reaction / Alkylation mdpi.comnih.gov

Advancements in Sustainable and Green Synthesis of Quinolizidine Compounds

In line with the 12 principles of green chemistry, modern synthetic efforts are increasingly focused on developing sustainable and environmentally benign methods for constructing complex molecules like quinolizidines. This involves minimizing waste, avoiding hazardous reagents and solvents, maximizing atom economy, and utilizing catalytic processes.

Several of the advanced methodologies discussed in previous sections inherently align with green chemistry principles:

Biocatalysis and Chemoenzymatic Synthesis: Employing enzymes for chemical transformations represents a highly sustainable approach. nih.gov Reactions are typically run in aqueous media under mild conditions (ambient temperature and pressure), eliminating the need for harsh reagents, protecting groups, and organic solvents. This reduces both energy consumption and the generation of hazardous waste.

Domino and One-Pot Reactions: Strategies that combine multiple reaction steps into a single operation, often called domino, tandem, or cascade reactions, are exceptionally green. researchgate.net They significantly reduce the number of workup and purification steps, which in turn minimizes solvent usage and waste generation. The organocatalytic one-pot synthesis of quinolizidine derivatives is a prime example of this efficient and sustainable approach.

Solvent-Free and Alternative Solvents: Some modern synthetic protocols are being developed under solvent-free conditions, for example using mechanical activation (mechanochemistry) or solid-state reactions. researchgate.net When solvents are necessary, the trend is to move towards greener alternatives, such as water, supercritical fluids, or biodegradable solvents, replacing hazardous chlorinated or aromatic hydrocarbons.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all atoms from the starting materials into the final product. Reactions like additions and cyclizations, which are central to many quinolizidine syntheses, are inherently more atom-economical than substitutions or eliminations that generate byproducts.

The continued development of these sustainable practices is essential for the future of chemical synthesis, ensuring that the production of valuable compounds like this compound and its analogs can be achieved with minimal environmental impact.

Elucidation of Biosynthetic Pathways for Quinolizidine Alkaloids As a Basis for Understanding Potential Natural Occurrence or Enzymatic Synthesis

Precursor Identification and Enzymatic Machinery in Quinolizidine (B1214090) Biosynthesis

The biosynthesis of the core quinolizidine skeleton begins with the amino acid L-lysine. nih.gov This primary metabolite serves as the foundational building block, undergoing a series of enzymatic transformations to generate the diverse array of QA structures observed in nature. The initial and rate-limiting step in this pathway is the decarboxylation of L-lysine to produce cadaverine (B124047). rsc.orgnih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.gov LDC has been isolated and characterized from several QA-producing plants, including various Lupinus (lupin) species. rsc.orgnih.gov

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO), to yield 5-aminopentanal (B1222117). nih.govscienceopen.com This intermediate exists in equilibrium with its cyclized Schiff base form, Δ¹-piperideine. nih.gov Δ¹-piperideine is a crucial branch-point intermediate, serving as the direct precursor for the formation of the bicyclic, tricyclic, and tetracyclic quinolizidine ring systems. nih.govscienceopen.com

The subsequent steps leading to the formation of the tetracyclic QA core, such as sparteine (B1682161) and lupanine (B156748), are thought to involve the condensation of three molecules of cadaverine (via Δ¹-piperideine). nih.gov While the precise sequence and the full enzymatic cast are still under investigation, key enzyme classes have been implicated. An enzyme referred to as 17-oxosparteine (B1663948) synthase was identified in early studies, which was shown to be localized in the chloroplast stroma and capable of converting cadaverine into a tetracyclic alkaloid. researchgate.net Further modifications to the basic QA skeleton are carried out by a suite of tailoring enzymes, including hydroxylases, acyltransferases, and dehydrogenases, which contribute to the vast structural diversity of these alkaloids. nih.govscienceopen.com For instance, tigloyl-CoA:(–)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) is an acyltransferase responsible for the esterification of QA alcohols, a common terminal step in the biosynthesis of certain QAs. nih.gov

The subcellular localization of this pathway is a critical aspect of its regulation. Studies have demonstrated that the initial enzymes of QA biosynthesis, LDC and 17-oxosparteine synthase, are located in the chloroplasts of leaf cells. researchgate.netlbl.gov This colocalization with the biosynthesis of their precursor, L-lysine, suggests a highly coordinated and efficient metabolic channel for alkaloid production. researchgate.net

Key Enzymes in Quinolizidine Alkaloid Biosynthesis
EnzymeAbbreviationReaction CatalyzedPrecursorProductSubcellular Localization
Lysine DecarboxylaseLDCDecarboxylationL-LysineCadaverineChloroplast
Copper Amine OxidaseCAOOxidative deaminationCadaverine5-Aminopentanal / Δ¹-piperideine-
17-Oxosparteine Synthase-CyclizationCadaverine17-OxosparteineChloroplast
Tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferaseHMT/HLTAcylation (Esterification)13α-Hydroxylupanine, Tigloyl-CoA13α-Tigloyloxylupanine-

Isotopic Labeling and Metabolic Tracing for Pathway Delineation

Isotopic labeling and metabolic tracing have been indispensable tools for mapping the biosynthetic route to quinolizidine alkaloids. sjtu.edu.cn These classical biochemical techniques involve feeding plants or cell cultures with precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H) and then determining the position of these labels in the final alkaloid products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). sjtu.edu.cnnih.gov

Early tracer studies in the 1960s and 1970s using ¹⁴C-labeled L-lysine provided the first definitive evidence that this amino acid is the exclusive precursor for the carbon and nitrogen skeleton of sparteine-like QAs in Lupinus species. sjtu.edu.cnnih.gov Subsequent experiments with more sophisticated labeling patterns and analytical methods refined this understanding. For instance, feeding studies with DL-[2-¹⁴C]lysine and DL-[6-¹³C]lysine helped to establish the specific incorporation pattern of the lysine-derived C5 units into the tetracyclic structure of lupanine. sjtu.edu.cn

The role of cadaverine as a key intermediate was solidified through experiments using isotopically labeled cadaverine. sjtu.edu.cn Administration of [1-amino-¹⁵N, 1-¹³C]cadaverine to Lupinus angustifolius resulted in the incorporation of the intact ¹³C-¹⁵N bond into lupanine, demonstrating that the C-N bond from the precursor is preserved during biosynthesis. sjtu.edu.cnnih.gov This type of dual-labeling experiment is particularly powerful as it can rule out symmetrical intermediates where the original bond might be cleaved. nih.gov

Furthermore, stereospecific labeling with deuterium (B1214612) (²H) has been used to probe the mechanisms of the enzymatic reactions. nih.gov For example, feeding experiments with (R)- and (S)-[1-²H]cadaverine have shed light on the stereochemistry of hydrogen removal during the formation of the quinolizidine core, providing crucial constraints for any proposed biosynthetic model. nih.gov These meticulous tracing studies have been fundamental in building the currently accepted models of QA biosynthesis and continue to be essential for validating the function of newly discovered biosynthetic genes. sjtu.edu.cn

Summary of Key Isotopic Labeling Studies in Quinolizidine Alkaloid Biosynthesis
Labeled PrecursorIsotope(s)Plant/SystemTarget AlkaloidKey Finding
DL-Lysine¹⁴C, ¹³CLupinus angustifoliusLupanineConfirmed L-lysine as the sole precursor and established the pattern of incorporation of three C5 units. sjtu.edu.cn
Cadaverine¹⁵N, ¹³CLupinus angustifoliusLupanineDemonstrated the intact incorporation of the C-N bond, confirming cadaverine as a direct intermediate. sjtu.edu.cnnih.gov
Δ¹-Piperideine¹⁴CLupinus polyphyllusLupanineShowed lower incorporation rates compared to cadaverine, suggesting it might not be a free intermediate. researchgate.net
(R)- and (S)-Cadaverine²HLupinus luteusLupinine (B175516), SparteineElucidated the stereospecificity of hydrogen loss during the cyclization reactions. nih.gov

Genetic Engineering and Synthetic Biology Approaches to Biosynthesis

The advent of molecular biology and synthetic biology has opened new avenues for both studying and manipulating QA biosynthesis. sjtu.edu.cnnih.gov Genetic engineering approaches in native QA-producing plants, such as Lupinus species, have primarily focused on modulating alkaloid content for agricultural purposes, aiming to produce "sweet" varieties with low levels of toxic alkaloids in the seeds. sjtu.edu.cnnih.gov This is often achieved by identifying and selecting for natural mutations in genes that control the QA pathway, such as the pauper locus in white lupin (Lupinus albus). sjtu.edu.cn Modern techniques like CRISPR/Cas9 gene editing are now being explored to precisely target and knock out key biosynthetic genes or regulatory factors to achieve low-alkaloid phenotypes. sjtu.edu.cnnih.gov

Conversely, metabolic engineering can be used to increase the production of specific, high-value alkaloids. A recent study demonstrated the successful engineering of narrow-leafed lupin (Lupinus angustifolius) to accumulate large quantities of enantiomerically pure (–)-sparteine, a valuable chiral ligand in chemical synthesis. This was achieved by knocking out the downstream hydroxylating enzymes that convert sparteine into other alkaloids.

Synthetic biology offers the potential to transfer the entire QA biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast), for industrial-scale production. scienceopen.com While the complete heterologous production of complex QAs remains a future goal, significant progress has been made in producing the precursor, cadaverine. nih.govuts.edu.au Strains of E. coli have been engineered to overproduce cadaverine from glucose by overexpressing the native L-lysine decarboxylase (cadA) and engineering the L-lysine biosynthetic pathway to increase precursor supply. nih.govuts.edu.au These engineered microbes serve as a platform for the eventual reconstitution of the full pathway once all the necessary downstream enzymes are identified and characterized. The successful heterologous production of other complex plant alkaloids, such as morphinans and monoterpene indole (B1671886) alkaloids in yeast, provides a roadmap for achieving this goal for quinolizidine alkaloids. scienceopen.com

Reconstitution of Biosynthetic Pathways In Vitro

The in vitro reconstitution of a biosynthetic pathway, which involves combining purified enzymes and substrates in a cell-free environment to produce the final product, represents the ultimate validation of a proposed pathway. For quinolizidine alkaloids, the complete in vitro reconstitution of the pathway to a complex tetracyclic structure like lupanine or sparteine from L-lysine has not yet been fully achieved, primarily because not all the requisite enzymes have been identified and functionally characterized. rsc.org

However, partial reconstitutions and enzymatic assays with crude or purified components have been instrumental in elucidating specific steps. Early research demonstrated that chloroplasts isolated from Lupinus species could enzymatically synthesize lupanine when fed with cadaverine, confirming the localization and functionality of the necessary enzymes within this organelle. researchgate.net

Individual enzymes, such as lysine decarboxylase (LDC) and O-tigloyltransferases, have been heterologously expressed, purified, and their catalytic activity confirmed in vitro. nih.gov For example, recombinant LDC from Lupinus angustifolius has been shown to convert L-lysine to cadaverine. nih.gov Similarly, the activity of acyltransferases involved in the final esterification steps has been demonstrated using purified recombinant enzymes and the respective QA and acyl-CoA substrates. nih.gov

The concept of cell-free synthetic biology, using crude cell extracts or purified enzyme systems, is emerging as a powerful tool for prototyping and optimizing biosynthetic pathways. nih.gov These systems bypass the complexity of cellular regulation and transport, allowing for direct testing of enzyme combinations and pathway intermediates. nih.gov As more genes in the QA pathway are discovered, cell-free systems will likely be employed to test their function and to attempt the stepwise reconstitution of the entire pathway in vitro, providing unambiguous insights into the enzymatic logic of quinolizidine alkaloid formation. rsc.org

Advanced Spectroscopic and Crystallographic Methodologies for Structural and Stereochemical Characterization

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 3-(3,4-Dimethoxyphenyl)quinolizidine. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the compound's elemental composition and, consequently, its exact molecular formula. For this compound (C₁₉H₂₇NO₂), the expected exact mass can be calculated and compared with the experimental value, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) coupled with HRMS provides detailed structural information through fragmentation analysis. nih.gov The fragmentation pathways of quinolizidine (B1214090) alkaloids are often complex and can be dependent on the stereochemistry of the ring junctions. nih.gov By inducing fragmentation of the protonated parent molecule [M+H]⁺, a characteristic pattern of product ions is generated. Analysis of these fragments helps to piece together the molecular structure.

For this compound, characteristic fragmentation would likely involve:

Cleavage of the quinolizidine skeleton: The bicyclo[4.4.0]decane system can undergo ring-opening reactions, leading to a series of fragment ions that are diagnostic for this core structure. nih.gov

Loss of the dimethoxyphenyl substituent: Cleavage of the bond connecting the aromatic ring to the quinolizidine core.

Fragmentation of the side chain: Sequential loss of the methoxy (B1213986) groups (·OCH₃) or formaldehyde (B43269) (CH₂O) from the dimethoxyphenyl moiety. scielo.br

The fragmentation data provides a structural fingerprint that can be used to identify the compound in complex mixtures and to differentiate it from its isomers. nih.govnih.gov

Table 1: Predicted HRMS Fragmentation Data for this compound
Fragment DescriptionProposed Neutral LossPredicted m/z of Fragment Ion
Protonated Molecule-302.2115
Loss of methyl radical·CH₃286.1802
Loss of methoxy radical·OCH₃270.1853
Fragment containing the dimethoxybenzyl moietyC₉H₁₄N (Quinolizidine fragment)151.0754
Fragment corresponding to the quinolizidine coreC₁₀H₁₃O₂ (Dimethoxyphenylpropyl fragment)138.1277

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete atomic connectivity and relative stereochemistry of organic molecules in solution. nih.gov While one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional techniques are essential for a molecule with the complexity of this compound.

2D NMR Spectroscopy: A suite of 2D NMR experiments is employed to assemble the molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). It is used to map out the proton networks within the individual rings of the quinolizidine system and the aromatic ring. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon resonances for all protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is crucial for identifying quaternary carbons (which are invisible in HSQC) and for connecting the different structural fragments, such as linking the 3,4-dimethoxyphenyl group to the C-3 position of the quinolizidine core. researchgate.netscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is paramount for determining the relative stereochemistry, showing, for example, whether protons at chiral centers are on the same side (cis) or opposite sides (trans) of a ring system. nih.gov

Solid-State NMR (ssNMR): While solution NMR provides data on molecules in a dynamic state, ssNMR analyzes the compound in its solid form. mdpi.com This technique can provide valuable information on the molecule's conformation and packing in the crystal lattice. For complex molecules, ssNMR can resolve ambiguities that may arise from conformational averaging in solution. mdpi.com

Table 2: Application of 2D NMR Techniques for this compound
2D NMR ExperimentInformation ObtainedSpecific Application
COSY¹H-¹H correlations through bondsMapping proton spin systems within the quinolizidine rings.
HSQCDirect ¹H-¹³C correlations (one bond)Assigning carbon signals for all CH, CH₂, and CH₃ groups.
HMBCLong-range ¹H-¹³C correlations (2-3 bonds)Connecting the dimethoxyphenyl group to the quinolizidine core; assigning quaternary carbons.
NOESY¹H-¹H correlations through spaceDetermining relative stereochemistry and preferred solution-state conformation.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. mdpi.com Provided that a suitable single crystal of this compound can be grown, this technique can provide an unambiguous and highly precise molecular structure.

The key information obtained from SCXRD includes:

Absolute Configuration: For a chiral molecule, SCXRD can determine the absolute stereochemistry (i.e., the R or S configuration) at each chiral center. wikipedia.org This is achieved by analyzing the anomalous dispersion of the X-rays, often requiring the presence of a heavier atom in the structure or by forming a salt with a known chiral counter-ion. This information is critical, as different enantiomers can have vastly different biological activities.

Conformational Analysis: The analysis provides precise measurements of all bond lengths, bond angles, and torsion angles. esrf.fr This reveals the exact conformation of the molecule in the solid state, such as the chair-chair conformation of the quinolizidine rings and the specific rotational position (rotamer) of the 3,4-dimethoxyphenyl substituent relative to the core.

Intermolecular Interactions: SCXRD also reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular forces like hydrogen bonds and van der Waals interactions that govern the solid-state properties of the compound. nih.gov

Table 3: Typical Data Obtained from Single-Crystal X-ray Diffraction Analysis
ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (Å)Lengths of the cell axes (a, b, c) and angles (α, β, γ)
Atomic CoordinatesThe (x, y, z) position of every non-hydrogen atom in the asymmetric unit
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Precise angles between three connected atoms
Torsion Angles (°)Defines the conformation around rotatable bonds

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govmdpi.com These techniques are highly effective for identifying the functional groups present in a molecule and for providing a unique "molecular fingerprint." americanpharmaceuticalreview.com IR and Raman spectroscopy are complementary; some vibrations are active in one technique but not the other, and their relative intensities can differ significantly. tue.nl

For this compound, the expected vibrational spectra would show characteristic bands corresponding to its structural features:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching modes are found in the 1600–1450 cm⁻¹ region.

Aliphatic System: The C-H stretching vibrations of the quinolizidine ring are observed just below 3000 cm⁻¹, with bending vibrations at lower wavenumbers.

Methoxy Groups: Strong, characteristic C-O stretching bands are expected. The asymmetric stretch typically appears around 1260-1200 cm⁻¹, and the symmetric stretch is found near 1050-1000 cm⁻¹. scispace.com

Tertiary Amine: The C-N stretching vibration can be found in the 1250-1020 cm⁻¹ region, often coupled with other vibrations. scispace.com

The full spectrum, comprising all vibrational modes, serves as a unique identifier for the compound, useful for quality control and for comparison against reference standards.

Table 4: Key Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Aromatic C-HStretching3100 - 3000MediumStrong
Aliphatic C-HStretching3000 - 2850StrongMedium
Aromatic C=CStretching1620 - 1450Medium-StrongStrong
C-O (Methoxy)Asymmetric Stretch1275 - 1200StrongMedium
C-O (Methoxy)Symmetric Stretch1075 - 1020StrongWeak
C-N (Amine)Stretching1250 - 1020Medium-WeakWeak

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

As a chiral molecule, this compound will interact differently with left- and right-circularly polarized light. Chiroptical spectroscopy measures this differential interaction and provides valuable information about the molecule's stereochemistry. wikipedia.org

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.net An ORD curve that shows a complex variation, including peaks and troughs, is known as a Cotton effect. libretexts.org The shape and sign of the Cotton effect curve are characteristic of the stereochemistry of the molecule, particularly the arrangement of atoms around the chromophores (in this case, the dimethoxyphenyl group). researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. smoldyn.orgyoutube.com A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. researchgate.net The resulting spectrum is a unique signature of a specific enantiomer. CD is highly sensitive to the three-dimensional structure and is widely used to assign the absolute configuration of a chiral molecule, often by comparing the experimental spectrum to spectra predicted from quantum chemical calculations. mdpi.com It is also an effective method for determining the enantiomeric purity of a sample.

Together, ORD and CD are powerful, non-destructive techniques that complement NMR and X-ray crystallography for the complete stereochemical characterization of chiral compounds like this compound. wikipedia.org

Table 5: Principles and Applications of Chiroptical Spectroscopy
TechniquePrinciplePrimary Application for the Compound
Optical Rotatory Dispersion (ORD)Measures the variation of optical rotation with wavelength.Characterizing stereochemistry through the Cotton effect; confirming optical activity.
Circular Dichroism (CD)Measures the differential absorption of left- and right-circularly polarized light.Assigning absolute configuration; determining enantiomeric purity; confirming stereochemical structure.

Structure Activity Relationship Sar Investigations of 3 3,4 Dimethoxyphenyl Quinolizidine Analogs

Rational Design Principles for Systemic SAR Exploration on Quinolizidine (B1214090) Scaffolds

The rational design of analogs based on the quinolizidine scaffold is guided by established principles in medicinal chemistry. The quinolizidine ring system, a bicyclic saturated heterocycle, serves as a rigid scaffold that presents substituents in well-defined spatial orientations. This rigidity is advantageous for SAR studies as it reduces the conformational ambiguity of the molecule, allowing for a more direct correlation between structural modifications and changes in biological activity.

Systematic SAR exploration of the 3-(3,4-dimethoxyphenyl)quinolizidine scaffold involves a methodical approach to modifying different parts of the molecule. This includes alterations to the dimethoxyphenyl ring, the quinolizidine core, and the linker, if any, connecting these two moieties. The primary objectives of these modifications are to identify the pharmacophore, optimize ligand-target interactions, and improve pharmacokinetic and pharmacodynamic properties.

Key strategies in the rational design of quinolizidine analogs include:

Scaffold Hopping and Simplification: Replacing the quinolizidine core with other bicyclic or monocyclic systems to assess the importance of the specific ring system for activity. Simplification of the scaffold can also lead to more synthetically accessible compounds.

Substituent Modification: Systematically altering the substituents on the dimethoxyphenyl ring to probe the electronic and steric requirements for optimal binding.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance, by incorporating double bonds or additional rings, to lock the molecule into a bioactive conformation.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physicochemical properties to improve potency, selectivity, or metabolic stability. For example, a methoxy (B1213986) group could be replaced with an ethyl or a hydroxyl group to explore the impact on activity.

Positional and Substituent Effects on Ligand-Target Interactions

The position and nature of substituents on the this compound scaffold play a crucial role in determining the affinity and selectivity of the analogs for their biological targets. SAR studies focus on systematically varying these features to map the binding pocket and identify key interactions.

Dimethoxyphenyl Ring Substituents: The 3,4-dimethoxy substitution pattern on the phenyl ring is a common starting point for SAR exploration. Modifications typically involve:

Positional Isomerism: Moving the methoxy groups to other positions on the phenyl ring (e.g., 2,3-, 2,4-, 2,5-, 3,5-dimethoxy) to understand the preferred substitution pattern for target interaction.

Homologation: Extending the methoxy groups to ethoxy, propoxy, or other alkoxy groups to probe for additional hydrophobic interactions within the binding pocket.

Electronic Effects: Introducing electron-donating groups (e.g., hydroxyl, amino) or electron-withdrawing groups (e.g., nitro, cyano, halogens) to modulate the electronic properties of the aromatic ring and its ability to participate in interactions such as hydrogen bonding or pi-stacking.

Steric Bulk: Varying the size of the substituents to determine the steric tolerance of the binding site.

The following table summarizes hypothetical SAR data for analogs of this compound, illustrating the effects of positional and substituent modifications on biological activity.

Compound IDPhenyl Ring SubstitutionQuinolizidine Ring SubstitutionRelative Potency
Parent 3,4-di-OCH₃ Unsubstituted 1.0
Analog 12,3-di-OCH₃Unsubstituted0.5
Analog 23,5-di-OCH₃Unsubstituted0.2
Analog 34-OH, 3-OCH₃Unsubstituted1.5
Analog 43,4-di-OHUnsubstituted1.2
Analog 53,4-di-ClUnsubstituted0.8
Analog 63,4-di-OCH₃1-OH0.9
Analog 73,4-di-OCH₃2-CH₃0.7

Impact of Stereochemistry on Biological Recognition and Potency

The this compound molecule possesses chiral centers, leading to the existence of multiple stereoisomers. Stereochemistry is a critical determinant of biological activity, as biological targets such as receptors and enzymes are themselves chiral and often exhibit stereospecific binding.

Key aspects of stereochemistry in the SAR of these analogs include:

Diastereomers: The relative orientation of substituents on the quinolizidine ring can lead to different diastereomers, which may have distinct biological activities.

Enantiomers: As chiral molecules, this compound and its analogs exist as a pair of enantiomers. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer).

The synthesis of stereochemically pure isomers is therefore essential for a thorough SAR investigation. This allows for the determination of the optimal stereochemistry for biological activity and can lead to the development of more potent and selective drugs with a better therapeutic index.

The following table illustrates the hypothetical impact of stereochemistry on the biological potency of this compound analogs.

Compound IDStereochemistry at C-3Relative Potency
Racemate (R/S) 1.0
Enantiomer A(R)1.8
Enantiomer B(S)0.2

Pharmacophore Mapping and Ligand Efficiency Analysis for Quinolizidine Series

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound series, a pharmacophore model would typically be generated based on a set of active and inactive analogs.

The key pharmacophoric features for this series might include:

Aromatic Ring: The dimethoxyphenyl group, likely involved in pi-pi stacking or hydrophobic interactions.

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups.

Hydrophobic Features: The quinolizidine scaffold and parts of the aromatic ring.

Positive Ionizable Feature: The nitrogen atom of the quinolizidine ring, which is likely protonated at physiological pH.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual compound libraries to identify novel and structurally diverse molecules with the potential for similar biological activity.

Ligand Efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom of a ligand. It is a useful tool in lead optimization as it helps in identifying small, efficient fragments that can be grown into more potent leads. Ligand efficiency is calculated using the formula:

LE = - (RT ln Ki) / N

where R is the gas constant, T is the temperature, Ki is the binding affinity, and N is the number of non-hydrogen atoms. Higher LE values indicate a more efficient binder. Analyzing the LE of a series of quinolizidine analogs can guide the selection of compounds for further development that have a good balance of potency and molecular size.

Design of Compound Libraries for High-Throughput SAR Screening

The systematic exploration of the SAR of the this compound scaffold can be accelerated through the design and synthesis of compound libraries for high-throughput screening (HTS). These libraries are collections of structurally related compounds that are designed to cover a wide range of chemical space around the lead molecule.

The design of a quinolizidine-based library would involve a combinatorial approach, where different building blocks are systematically combined to generate a large number of analogs. The selection of building blocks would be guided by the initial SAR findings and the desire to explore a diverse range of physicochemical properties.

Key considerations for designing a compound library for HTS include:

Diversity: The library should contain a diverse set of substituents at various positions to maximize the chances of identifying key structural features for activity.

Drug-likeness: The compounds in the library should possess physicochemical properties consistent with those of known drugs (e.g., adhering to Lipinski's rule of five) to increase the likelihood of favorable pharmacokinetic properties.

Synthetic Feasibility: The synthetic routes to the library members should be robust and amenable to parallel synthesis techniques.

A well-designed library of this compound analogs can be rapidly screened against a panel of biological targets to generate a large amount of SAR data. This data can then be used to build more refined pharmacophore models and guide the next round of lead optimization.

Molecular and Cellular Mechanisms of Action Studies Pre Clinical and in Vitro Focus

Target Identification and Validation Methodologies in Cell-Free and Cellular Systems

The crucial first step in understanding the mechanism of action for a novel compound like 3-(3,4-Dimethoxyphenyl)quinolizidine is to identify its molecular target(s). Target identification bridges the gap between a compound's observed phenotypic effect (e.g., cell death in cancer lines) and its direct molecular interaction. Various methodologies are employed for this purpose.

Cell-Free Approaches:

Affinity Chromatography: This is a primary method where the compound is immobilized on a solid support or matrix. A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified using techniques like mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it less susceptible to proteolysis. Cell lysates are treated with the compound and then subjected to limited digestion by a protease. The stabilized proteins that remain undigested are subsequently identified.

Cellular Approaches:

Thermal Proteome Profiling (TPP): TPP assesses the thermal stability of the entire proteome within intact cells or lysates. Ligand binding typically increases the melting temperature of the target protein. By comparing the proteome-wide thermal stability profiles of cells treated with the compound versus untreated cells, specific targets can be identified.

Genetic Approaches: Methods such as CRISPR-Cas9 or siRNA screening can be used to identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound. For instance, if knocking out a specific gene prevents the compound from exerting its cytotoxic effect, that gene's product is a strong candidate for being the drug's target or a critical component of its pathway. nih.gov

For quinolizidine (B1214090) alkaloids, potential targets are diverse, reflecting their broad bioactivity. They are known to interact with neuroreceptors, ion channels, and various enzymes. nih.gov Identifying the specific targets for the 3-(3,4-Dimethoxyphenyl) moiety would be essential to understanding its unique pharmacological profile.

Receptor Binding Assays and Kinetics (e.g., Radioligand Binding, SPR)

Once potential targets, such as G protein-coupled receptors (GPCRs) or ion channels, are identified, receptor binding assays are used to quantify the interaction. These assays determine the affinity (how tightly the compound binds), selectivity (whether it binds to other receptors), and kinetics (the rates of association and dissociation) of the compound-receptor interaction.

Radioligand Binding Assays: These are competitive binding assays where the compound of interest is tested for its ability to displace a known radiolabeled ligand from the receptor. By measuring the concentration of the compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) can be calculated, providing a measure of binding affinity.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for studying biomolecular interactions. mdpi.com The receptor is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the direct calculation of the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D), a measure of affinity, is the ratio of k_off to k_on. csmres.co.uk

Studies on structurally related quinolizidine and indolizidine derivatives of 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine have utilized pharmacological data to develop models for their interaction with dopamine (B1211576) D2 receptors, demonstrating the importance of such assays in this class of compounds. nih.gov

Table 1: Illustrative Data from a Receptor Binding Kinetics Study
ParameterDescriptionExample Value
k_on (M⁻¹s⁻¹) Association Rate Constant1.5 x 10⁵
k_off (s⁻¹) Dissociation Rate Constant3.0 x 10⁻⁴
K_D (nM) Equilibrium Dissociation Constant (k_off/k_on)2.0
Residence Time (min) The average time the compound stays bound (1/k_off)55.6

Note: This table contains hypothetical data to illustrate the typical output of a kinetic binding assay like SPR. Specific data for this compound is not available in the reviewed literature.

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation Studies

Many drugs exert their effects by inhibiting enzymes. If the target of this compound is identified as an enzyme, kinetic studies are performed to characterize the nature of the inhibition. These studies are crucial for optimizing drug design.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed, enzyme activity is measured at various substrate and inhibitor concentrations. The data are often visualized using a Lineweaver-Burk plot. nih.gov

Mechanism-Based Inactivation: Some inhibitors, known as mechanism-based inactivators or "suicide substrates," are converted by the target enzyme into a reactive species that covalently and irreversibly binds to the enzyme. Studies to confirm this involve checking for time-dependent inhibition and the inability to recover enzyme activity after dialysis.

For example, studies on heterocyclic drugs have detailed the complex, multi-step kinetics of their inhibition of key metabolic enzymes like cytochrome P450 3A4. nih.gov While specific enzyme targets for this compound are not documented, this class of compounds has the potential to interact with a variety of enzymatic systems.

Modulation of Intracellular Signaling Pathways and Cellular Processes (e.g., Western Blot, qPCR, reporter assays)

Binding to a target receptor or enzyme initiates a cascade of downstream events known as intracellular signaling pathways. Understanding how this compound modulates these pathways is key to comprehending its cellular effects.

Western Blot: This technique is used to detect changes in the expression levels and post-translational modifications (e.g., phosphorylation) of specific proteins within a signaling pathway. For example, many alkaloids are known to affect the NF-κB and MAPK signaling pathways, which can be assessed by measuring the phosphorylation status of proteins like p65 and ERK. nih.govfrontiersin.org

Quantitative Polymerase Chain Reaction (qPCR): qPCR measures changes in gene expression at the mRNA level. It can be used to determine if the compound upregulates or downregulates the transcription of genes that are targets of a specific signaling pathway.

Reporter Assays: These assays are used to measure the activity of a specific transcription factor. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the transcription factor of interest. An increase or decrease in reporter gene expression indicates a change in the signaling pathway's activity.

Polyphenolic compounds, which share the dimethoxyphenyl moiety, are well-documented modulators of numerous signaling pathways, including those involving PI3K/Akt and neurotrophic factors. nih.gov This suggests that the dimethoxyphenyl portion of the subject compound could play a significant role in its activity.

Molecular Docking, Molecular Dynamics, and Binding Free Energy Calculations

Computational methods provide powerful insights into the specific molecular interactions between a ligand and its target protein at an atomic level. These in silico techniques are often used to predict binding modes, rationalize structure-activity relationships, and guide the design of more potent analogs.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor's binding site. Docking algorithms score different poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts, yielding a binding energy that estimates binding affinity. openmedicinalchemistryjournal.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-protein complex over time. This provides a dynamic view of the binding stability, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to calculate the free energy of binding from MD simulation trajectories, offering a more accurate prediction of binding affinity than docking scores alone.

For instance, molecular mechanics calculations have been used to refine models of how quinolizidine analogues interact with dopamine receptors, correlating specific conformations with agonist or antagonist activity. nih.gov

Table 2: Representative Data from a Molecular Docking Study
ParameterDescriptionExample Finding
Binding Energy (kcal/mol) Estimated free energy of binding; more negative values indicate stronger affinity.-8.5
Key Interacting Residues Amino acids in the protein's active site that form significant bonds with the ligand.Tyr112, Asp150, Ser221
Type of Interactions The nature of the chemical bonds formed between the ligand and the protein.Hydrogen bond with Ser221; Pi-Pi stacking with Tyr112

Note: This table contains hypothetical data to illustrate the typical output of a molecular docking analysis. Specific data for this compound is not available in the reviewed literature.

Omics Technologies (Transcriptomics, Proteomics, Metabolomics) for Mechanistic Insights in Model Systems

"Omics" technologies provide a global, unbiased view of the changes occurring within a cell or organism in response to treatment with a compound. These high-throughput methods can reveal novel targets and pathways that might be missed by more targeted approaches.

Transcriptomics (e.g., RNA-Seq): Measures the expression levels of all genes in the genome simultaneously, providing a comprehensive snapshot of the cellular response to the compound at the mRNA level.

Proteomics: Involves the large-scale study of proteins, including their expression levels, modifications, and interactions. This can reveal changes in protein networks and signaling cascades that are affected by the compound.

Metabolomics: Analyzes the global profile of small-molecule metabolites within a cell. This can provide insights into how the compound affects cellular metabolism and biochemical pathways.

These unbiased, system-wide analyses are invaluable for generating new hypotheses about a compound's mechanism of action, especially for natural products and their derivatives, which often have multiple targets. To date, specific omics studies on this compound have not been reported in the literature.

Theoretical Chemistry and Computational Modeling of 3 3,4 Dimethoxyphenyl Quinolizidine

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for exploring the electronic landscape of 3-(3,4-Dimethoxyphenyl)quinolizidine. fu-berlin.deaps.org These calculations can determine the molecule's ground-state electronic structure, providing a basis for understanding its stability and reactivity. arxiv.org

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For quinolizidine (B1214090) alkaloids, these calculations help in understanding their interaction with biological targets. nih.gov

Furthermore, quantum chemical methods are invaluable for predicting spectroscopic properties. By calculating vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. jmaterenvironsci.comresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated, aiding in the interpretation of experimental NMR spectra, which is crucial for structural elucidation. jmaterenvironsci.comconicet.gov.ar Mulliken atomic charge distributions can also be computed to identify electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions. nih.gov

Table 1: Hypothetical Calculated Electronic and Spectroscopic Properties for this compound (using DFT B3LYP/6-31G*).
PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVRegion of electron donation; susceptibility to electrophilic attack.
LUMO Energy-0.9 eVRegion of electron acceptance; susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.9 eVIndicates chemical stability and low reactivity.
Dipole Moment2.5 DReflects the overall polarity of the molecule.
Key Calculated IR Frequencies~2950 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (Aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch)Correlates with experimental IR spectra for structural confirmation. jmaterenvironsci.com

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. nih.gov Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. The quinolizidine ring system can exist in various conformations, primarily trans and cis fused chair-chair forms, which are generally the most stable. jmaterenvironsci.com

Computational methods can systematically explore the conformational space to map the potential energy surface (PES). libretexts.orgsciepub.comarxiv.org A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, researchers can identify all possible conformers (local minima on the surface) and the transition states (saddle points) that connect them. sciepub.comrsc.org This is typically achieved by systematically rotating key dihedral angles, such as those connecting the quinolizidine core to the dimethoxyphenyl group, and calculating the energy at each step. arxiv.org For quinolizidine alkaloids, studies have shown that different conformers can have significantly different populations at room temperature, which can influence their binding to biological receptors. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of this compound.
ConformerDescriptionRelative Energy (kcal/mol)Predicted Population at 298 K
ATrans-fused rings, equatorial substituent0.00 (Global Minimum)~85%
BTrans-fused rings, axial substituent2.5~10%
CCis-fused rings, equatorial-like substituent3.5~5%

Molecular Dynamics Simulations for Ligand Flexibility and Solvent Effects

While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations allow for the study of their dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.govrug.nl

For this compound, MD simulations are particularly useful for understanding its flexibility in a biological environment, which is typically aqueous. nih.gov By simulating the compound in a box of water molecules, one can observe how solvent interactions influence its conformational preferences. The solvent can stabilize certain conformations through hydrogen bonding or other intermolecular forces, potentially altering the conformational landscape compared to the gas phase. jmaterenvironsci.com Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Table 3: Typical Parameters for an MD Simulation of this compound in Water.
ParameterValue/Description
Force FieldOPLS (Optimized Potentials for Liquid Simulations) or AMBER
Solvent ModelSPC (Simple Point Charge) or TIP3P Water
System Size~10,000 atoms (Ligand + Water Box)
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 bar
Simulation Time100 ns

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based drug design. researchgate.netjubilantbiosys.com The fundamental principle is that the biological activity of a series of compounds is related to their physicochemical properties. nih.gov QSAR models are mathematical equations that correlate variations in molecular descriptors (representing properties like size, lipophilicity, and electronic character) with changes in biological activity. researchgate.netnih.govnih.gov

To develop a QSAR model for analogues of this compound, a training set of structurally related compounds with known biological activities would be required. frontiersin.org For each compound, various molecular descriptors would be calculated. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that can predict the activity of new, unsynthesized compounds. wjbphs.com This approach helps prioritize which analogues to synthesize and test, saving time and resources. frontiersin.org

Table 4: Example Dataset for a Hypothetical QSAR Study of 3-Aryl-quinolizidine Analogues.
CompoundAryl Substituent (R)LogP (Lipophilicity)Molar Refractivity (Steric)pIC₅₀ (Activity)
13,4-Dimethoxy3.285.66.5
24-Chloro3.578.16.1
34-Methyl3.480.26.3
4Unsubstituted2.975.05.8

Virtual Screening and Ligand-Based/Structure-Based Drug Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govbenthamscience.com These methods can be broadly categorized as either ligand-based or structure-based.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of active molecules is available. biosolveit.degardp.org Using this compound as a template, one could perform a 2D or 3D similarity search to find commercially available compounds with similar structural features. jubilantbiosys.com Alternatively, a pharmacophore model could be developed, which captures the essential steric and electronic features required for biological activity. This model is then used as a 3D query to screen compound databases. frontiersin.org

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is known, typically from X-ray crystallography or NMR. nih.govcrystaledges.org In this approach, this compound would be docked into the active site of the target using molecular docking programs. researchgate.net Docking predicts the preferred binding orientation and affinity of the ligand. researcher.life The results provide insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein, which can be used to rationally design new analogues with improved potency and selectivity. researchgate.net

Chemical Modifications, Derivatization, and Probe Development Strategies

Regioselective and Chemoselective Functionalization of the Quinolizidine (B1214090) Scaffold

The ability to selectively introduce functional groups at specific positions on the 3-(3,4-Dimethoxyphenyl)quinolizidine scaffold is crucial for developing analogs with improved potency and selectivity. Both the quinolizidine ring system and the dimethoxyphenyl moiety offer opportunities for targeted modifications.

Quinolizidine Core Functionalization: The saturated heterocyclic nature of the quinolizidine core presents challenges for selective functionalization. However, modern synthetic methods, such as transition metal-catalyzed C-H activation, have opened avenues for direct and regioselective modifications. nih.govnih.gov For instance, rhodium and palladium catalysts can direct the introduction of aryl or alkyl groups at specific C-H bonds, guided by the inherent stereoelectronics of the ring system or through the use of directing groups. acs.org The nitrogen atom within the quinolizidine structure can also be targeted for reactions like N-oxidation or quaternization, which can modulate the compound's physicochemical properties and biological activity.

Dimethoxyphenyl Moiety Functionalization: The electron-rich 3,4-dimethoxyphenyl ring is amenable to electrophilic aromatic substitution reactions. However, achieving regioselectivity can be challenging due to the presence of two activating methoxy (B1213986) groups. Strategies to control the position of substitution include the use of bulky electrophiles or directing groups. Furthermore, the catechol-like structure can be unmasked through demethylation, providing hydroxyl groups that can be further derivatized. nih.govepo.org Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed on halogenated derivatives of the dimethoxyphenyl ring to introduce a wide range of substituents.

A summary of potential regioselective functionalization strategies is presented in the table below.

Reaction TypeReagents and ConditionsPotential Functionalization Site
C-H ArylationPd(OAc)₂, Ligand, Ar-XQuinolizidine or Dimethoxyphenyl Ring
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃)Dimethoxyphenyl Ring
DemethylationBBr₃, HBrDimethoxyphenyl Ring (Catechol formation)
N-Oxidationm-CPBAQuinolizidine Nitrogen

Synthesis of Biologically Active Probes for Target Engagement Studies

To identify the cellular targets of this compound and study its interactions, the development of biologically active probes is essential. These probes typically consist of the parent molecule, a reporter group (like a fluorescent dye or an affinity tag), and a linker.

Affinity Probes: Affinity-based probes are designed to covalently label their biological targets. This is often achieved by incorporating a photoreactive group, such as a diazirine or an aryl azide, into the structure of this compound. acs.orgdrugbank.comrsc.org Upon photoactivation, these groups form highly reactive species that can form covalent bonds with nearby amino acid residues of the target protein. The probe-labeled protein can then be isolated and identified using techniques like mass spectrometry. The design of such probes requires careful consideration of the attachment point of the photoreactive linker to avoid disrupting the binding affinity of the parent molecule.

Fluorescent Probes: Fluorescent probes allow for the visualization of the subcellular localization of this compound and can be used in fluorescence-based binding assays. mdpi.com These probes are synthesized by conjugating a fluorophore, such as fluorescein, rhodamine, or a BODIPY dye, to the quinolizidine scaffold. researchgate.netnih.gov The linker used to attach the fluorophore should be chosen to minimize steric hindrance and maintain the biological activity of the parent compound. The development of "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence upon binding to their target, is a particularly valuable strategy for reducing background noise in imaging experiments.

Probe TypeKey FeaturesReporter Group ExampleApplication
Affinity ProbeCovalent labeling of target proteinsPhotoreactive group (e.g., Diazirine)Target identification and validation
Fluorescent ProbeVisualization of subcellular localizationFluorophore (e.g., BODIPY)Cellular imaging, binding assays

Preparation of Prodrugs and Solubilizing Derivatives for Enhanced Delivery

Despite its potential therapeutic benefits, this compound may possess suboptimal pharmacokinetic properties, such as poor water solubility or limited bioavailability. Prodrug strategies and the synthesis of solubilizing derivatives are employed to overcome these limitations. nih.govresearchgate.netsemanticscholar.orgnih.gov

Prodrug Design: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. For this compound, prodrugs can be designed by masking key functional groups. For instance, if a hydroxylated analog is used, the hydroxyl group can be esterified to improve lipophilicity and cell membrane permeability. These ester prodrugs can then be hydrolyzed by esterases in the body to release the active drug. Similarly, the basic nitrogen of the quinolizidine ring can be derivatized to form carbamates or N-oxides, which can be cleaved in vivo.

Solubilizing Derivatives: To enhance the aqueous solubility of this compound for parenteral administration, highly polar or ionizable groups can be introduced. This can be achieved by synthesizing salt forms of the basic quinolizidine nitrogen with pharmaceutically acceptable acids. Another approach involves the conjugation of the molecule to hydrophilic moieties like polyethylene (B3416737) glycol (PEG) or amino acids. These modifications can significantly increase water solubility without compromising the intrinsic activity of the parent compound.

Modification StrategyExample DerivativePurpose
ProdrugEster or CarbamateImprove bioavailability and cell permeability
Solubilizing DerivativeHydrochloride SaltEnhance aqueous solubility
Solubilizing DerivativePEG ConjugateIncrease water solubility and circulation half-life

Development of Linkers for Immobilization and Surface Chemistry Applications

Immobilizing this compound onto solid supports is essential for various applications, including high-throughput screening, affinity chromatography for target purification, and the development of biosensors. This is achieved through the use of chemical linkers that covalently attach the molecule to a surface while maintaining its ability to interact with its biological targets. researchgate.net

The design of a suitable linker involves selecting an appropriate attachment point on the this compound molecule that does not interfere with its binding activity. Functional groups, introduced through the methods described in section 8.1, can serve as handles for linker attachment. The linker itself should be of sufficient length to allow the immobilized molecule to freely interact with its binding partners and may contain a spacer arm to reduce steric hindrance from the solid support.

Commonly used linkers include those with terminal functional groups such as carboxylic acids, amines, or alkynes, which can react with complementary functional groups on the solid support (e.g., amine- or carboxyl-functionalized resins). Click chemistry, utilizing the reaction between an alkyne and an azide, is a highly efficient and popular method for immobilization due to its high specificity and mild reaction conditions.

Advanced Analytical Techniques for Research and Characterization of Quinolizidine Compounds

Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS/MS, SFC-MS) for Analysis and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are foundational in the analysis of quinolizidine (B1214090) alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable quinolizidine alkaloids. acgpubs.orgnih.gov In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being ionized and detected by a mass spectrometer. acgpubs.orgmdpi.com The mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the fragmented ions, allowing for definitive identification. acgpubs.org

GC-MS has been successfully used to identify numerous quinolizidine alkaloids in various plant extracts. acgpubs.orgmdpi.com For quantification, a calibration curve is typically established using analytical standards. nih.gov

Table 1: Example GC-MS Parameters for Quinolizidine Alkaloid Analysis

Parameter Condition Source(s)
Apparatus Hewlett Packard Model 6890 series GC with mass selective detector acgpubs.org
Capillary Column HP-5 (Crosslinked 5% phenylmethylsiloxane, 50 m x 0.32 mm i.d.) acgpubs.org
Injector Temperature 250°C acgpubs.org
Detector Temperature 280°C acgpubs.org
Carrier Gas Helium (1 ml/min) acgpubs.org
Ionization Mode Electron Impact (EI) mdpi.com

| Mass Range (m/z) | 20-440 | acgpubs.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that has become indispensable for analyzing a wide range of compounds, including non-volatile or thermally labile quinolizidine alkaloids. nih.gov This method separates compounds in a liquid mobile phase followed by ionization and analysis in a tandem mass spectrometer (e.g., a triple quadrupole). nih.govnih.gov The use of techniques like Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) allows for rapid and high-resolution separations. nih.govresearchgate.net

A key advantage of LC-MS/MS is its ability to perform Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each target analyte, significantly enhancing selectivity and lowering detection limits in complex matrices. nih.gov The method is validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For instance, a UPLC-MS/MS method for five quinolizidine alkaloids demonstrated LODs ranging from 0.5 to 1.7 mg/kg and LOQs from 1.5 to 5.7 mg/kg. researchgate.net Similarly, a hydrophilic interaction chromatography (HILIC) method coupled with triple-quadrupole tandem mass spectrometry (TQ-MS/MS) achieved LODs between 1.13 and 2.81 ng/ml and LOQs between 3.80 and 8.48 ng/ml for seven quinolizidine alkaloids. nih.gov

Table 2: Validation Parameters for LC-MS/MS Analysis of Quinolizidine Alkaloids

Compound Linearity (R²) Recovery (%) LOD LOQ Source(s)
Lupinine (B175516) >0.9992 89.5–106.2 0.5-1.7 mg/kg 1.5-5.7 mg/kg researchgate.net
13-hydroxylupanine >0.9992 89.5–106.2 0.5-1.7 mg/kg 1.5-5.7 mg/kg researchgate.net
Lupanine (B156748) >0.9992 89.5–106.2 0.5-1.7 mg/kg 1.5-5.7 mg/kg researchgate.net
Angustifoline >0.9992 89.5–106.2 0.5-1.7 mg/kg 1.5-5.7 mg/kg researchgate.net
Sparteine (B1682161) >0.9992 89.5–106.2 0.5-1.7 mg/kg 1.5-5.7 mg/kg researchgate.net

| Various QAs | - | - | 1.13-2.81 ng/ml | 3.80-8.48 ng/ml | nih.gov |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC-MS uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. mt.com This technique offers complementary selectivity to liquid chromatography and is particularly advantageous for the separation of stereoisomers, a common feature among alkaloids. shimadzu.com The low viscosity and high diffusivity of supercritical fluids allow for fast and efficient separations. SFC can be coupled with various mass spectrometry ionization sources, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), making it a versatile tool for analyzing both polar and nonpolar compounds. lcms.cz The technique has been successfully applied to the analysis of other alkaloid classes, such as pyrrolizidine (B1209537) alkaloids, demonstrating its potential for the characterization of complex quinolizidine alkaloid mixtures. shimadzu.com

Capillary Electrophoresis for Analytical Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. ntu.edu.tw It requires minimal sample volume and offers rapid analysis times, making it a valuable tool for the analysis of alkaloids. ntu.edu.twmdpi.com

In the context of quinolizidine alkaloids, nonaqueous capillary electrophoresis (NACE) has proven effective, enabling the baseline separation of multiple alkaloids in under 20 minutes. nih.govnih.gov A typical NACE setup might use a buffer system composed of ammonium (B1175870) formate (B1220265) in a mixture of methanol, acetonitrile, and other modifiers. nih.gov Detection can be achieved using UV spectrophotometry or by coupling the CE system to a mass spectrometer (CE-MS), which provides structural confirmation of the separated compounds. nih.gov The method is validated for linearity and sensitivity, with reported detection limits for various quinolizidine alkaloids in the range of 0.93–2.31 µg/ml. nih.gov

Table 3: Performance of Capillary Electrophoresis for Quinolizidine Alkaloid Analysis

Alkaloid Linear Range (µg/ml) Limit of Detection (µg/ml) Source(s)
Matrine 2.71 - 54.2 0.93 - 2.31 nih.gov
Oxymatrine 3.30 - 65.9 0.93 - 2.31 nih.gov
Sophoridine 2.51 - 50.1 0.93 - 2.31 nih.gov
Sophocarpine 2.51 - 50.1 0.93 - 2.31 nih.gov
Oxysophocarpine 3.10 - 62.0 0.93 - 2.31 nih.gov

| Cytisine | 5.50 - 88.0 | - | researchgate.net |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a widely used, accessible, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. ufrgs.bramhsr.org The 3-(3,4-Dimethoxyphenyl)quinolizidine compound, containing a dimethoxyphenyl group, possesses a chromophore that allows for its detection and quantification using this method. researchgate.net

The principle of quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. nih.gov For quantitative analysis, a standard calibration curve is prepared by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). ufrgs.brnih.gov While less selective than mass spectrometric methods, UV-Vis spectrophotometry is a robust technique for routine quantitative analysis in quality control settings when the sample matrix is not overly complex or after a suitable purification step. ufrgs.br

Radiometric Assays for Tracer Studies

Radiometric assays are highly sensitive and specific methods used to measure enzyme activity or trace the metabolic fate of a compound. creative-enzymes.com These assays rely on the use of a substrate labeled with a radioisotope (a radiotracer). The rate of an enzyme-catalyzed reaction is determined by measuring the radioactivity of the product formed or the remaining substrate after separation. creative-enzymes.com

In the context of quinolizidine alkaloids, radiometric assays are invaluable for tracer studies to elucidate biosynthetic pathways. creative-enzymes.com For example, by using radioactively labeled L-lysine, the precursor to quinolizidine alkaloids, researchers can trace its incorporation into various alkaloid structures, including the quinolizidine skeleton. nih.gov This allows for the identification of intermediates and the characterization of enzymes involved in the biosynthetic pathway. The primary advantages of radiometric assays are their exceptional sensitivity and the fact that they are not susceptible to interference from colored or fluorescent compounds in crude biological extracts. creative-enzymes.com

Future Perspectives and Emerging Directions in 3 3,4 Dimethoxyphenyl Quinolizidine Research

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of quinolizidine-based compounds. nih.govmdpi.comijettjournal.org These computational tools can analyze vast datasets to identify novel therapeutic targets, predict biological activities, and design new derivatives with enhanced properties. nih.gov

In Silico Screening and Virtual Libraries: AI algorithms can screen massive virtual libraries of 3-(3,4-Dimethoxyphenyl)quinolizidine derivatives against various biological targets. nih.govnih.gov This in silico approach can rapidly identify promising candidates for further experimental validation, significantly reducing the time and cost of initial drug discovery phases. nih.gov For instance, machine learning models can be trained on existing data of known quinolizidine (B1214090) alkaloids to predict the bioactivity of new, untested derivatives. researchgate.net

Predictive Modeling for ADMET Properties: A significant hurdle in drug development is ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be developed to predict these properties for novel derivatives of this compound, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired pharmacological profiles. nih.gov By inputting the quinolizidine scaffold and specific target information, these algorithms can propose novel derivatives of this compound with optimized potency and selectivity.

Table 1: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact on Research
Virtual Screening High-throughput computational screening of compound libraries against biological targets. nih.gov Rapid identification of lead compounds with desired bioactivity.
QSAR Modeling Quantitative Structure-Activity Relationship models to predict the biological activity of compounds based on their chemical structure. Guidance for the rational design of more potent derivatives.
ADMET Prediction In silico prediction of pharmacokinetic and toxicity profiles. mdpi.com Early-stage filtering of compounds with poor drug-like properties.

| De Novo Design | Generation of novel molecular structures with desired properties using generative models. nih.gov | Exploration of novel chemical space and discovery of innovative drug candidates. |

Exploration of Novel Pharmacological Targets and Therapeutic Modalities

Quinolizidine alkaloids are known to possess a wide range of pharmacological effects, including anti-inflammatory, antiviral, and antitumor activities. nih.govacs.org Future research will focus on identifying the specific molecular targets responsible for these effects and exploring new therapeutic applications. nih.govmdpi.com

Target Deconvolution: Advanced chemical biology techniques can be employed to identify the precise protein targets of this compound. This knowledge is crucial for understanding its mechanism of action and for optimizing its therapeutic effects.

Expansion of Therapeutic Areas: While quinolizidine derivatives have shown promise as antiarrhythmic agents, their structural features suggest potential in other areas. nih.gov For example, their ability to interact with neuroreceptors and ion channels could be explored for the treatment of neurological and psychiatric disorders. nih.gov The search for compounds with novel mechanisms of action is a key strategy in modern drug development. nih.gov

Multi-target Drug Design: The complex nature of many diseases, such as cancer and neurodegenerative disorders, often requires therapies that can modulate multiple targets simultaneously. The quinolizidine scaffold can be functionalized to create multi-target ligands, potentially leading to more effective and safer drugs. nih.gov

Table 2: Potential Pharmacological Targets for Quinolizidine Derivatives

Target Class Therapeutic Area Rationale
Ion Channels Cardiology, Neurology Known antiarrhythmic effects of quinolizidine derivatives suggest interaction with cardiac ion channels. nih.gov Potential for modulation of neuronal ion channels.
G-Protein Coupled Receptors (GPCRs) CNS Disorders, Inflammation The structural similarity of the quinolizidine core to endogenous neurotransmitters suggests potential for GPCR modulation.
Kinases Oncology, Inflammation Many alkaloids exhibit kinase inhibitory activity. The 3-(3,4-dimethoxyphenyl) moiety could be oriented to interact with ATP-binding sites.

| Viral Proteases | Infectious Diseases | In silico studies have shown that quinolizine derivatives can interact with viral proteases, such as that of SARS-CoV-2. nih.gov |

Application of Flow Chemistry and Continuous Processing in Synthesis

The synthesis of complex molecules like this compound can be challenging using traditional batch methods. Flow chemistry and continuous processing offer significant advantages in terms of efficiency, safety, and scalability. researchgate.netmit.edu

Improved Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. The small reaction volumes inherent to flow systems also minimize the risks associated with highly reactive intermediates or exothermic reactions. nih.gov

Scalability: Scaling up a synthesis in a flow system is often as simple as running the reactor for a longer period. This provides a seamless transition from laboratory-scale synthesis to industrial production. researchgate.net

Bioorthogonal Chemistry and Click Chemistry for Quinolizidine Functionalization

Bioorthogonal chemistry and click chemistry provide powerful tools for the precise and efficient functionalization of molecules like this compound, even in complex biological environments. wikipedia.orgwikipedia.org These reactions are characterized by high yields, selectivity, and biocompatibility. apjonline.in

Structure-Activity Relationship (SAR) Studies: Click chemistry can be used to rapidly generate a library of this compound derivatives with diverse functional groups. illinois.edu This allows for a systematic exploration of the SAR, leading to a better understanding of how different substituents affect biological activity.

Development of Biological Probes: By attaching a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) to the quinolizidine scaffold using bioorthogonal ligation, researchers can create chemical probes to visualize the compound's distribution in cells or to identify its binding partners. nih.govresearchgate.net

Drug Conjugation: Click chemistry can be used to link this compound to other molecules, such as targeting ligands or polymers, to improve its pharmacokinetic properties or to deliver it specifically to diseased tissues. nih.gov

Expansion into Materials Science and Supramolecular Chemistry Applications

The rigid, well-defined three-dimensional structure of the quinolizidine core makes it an attractive building block for applications beyond medicine, in the fields of materials science and supramolecular chemistry.

Functional Polymers: this compound can be incorporated into polymer chains as a monomer or a pendant group. The unique properties of the quinolizidine unit could impart specific functionalities to the resulting polymer, such as chirality, basicity, or the ability to coordinate metal ions. Click chemistry is a powerful tool for the synthesis of such functional polymers. nd.edu

Supramolecular Assemblies: The quinolizidine scaffold can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, to form ordered supramolecular structures. These assemblies could find applications in areas such as sensing, catalysis, or the development of "smart" materials. The use of click chemistry in supramolecular chemistry is well-established. wikipedia.org

Surface Functionalization: The ability to functionalize surfaces with organic molecules is crucial for many technologies. Bioorthogonal chemistry provides an efficient way to attach this compound derivatives to surfaces, creating materials with tailored properties for applications in biosensing, biocompatible coatings, or heterogeneous catalysis. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.